molecular formula C12H24Br2N4S2 B4045587 2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide

2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide

Cat. No.: B4045587
M. Wt: 448.3 g/mol
InChI Key: IXLMRHYALVKWPB-UHFFFAOYSA-N
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Description

2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide is a complex organic compound characterized by the presence of two tetrahydropyrimidine rings connected via a butylsulfanyl chain

Scientific Research Applications

2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine typically involves the reaction of 1,4,5,6-tetrahydropyrimidine derivatives with butylsulfanyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Mechanism of Action

The mechanism of action of 2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives such as:

Uniqueness

The uniqueness of 2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine lies in its dual tetrahydropyrimidine rings connected by a butylsulfanyl chain, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[4-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4S2.2BrH/c1(9-17-11-13-5-3-6-14-11)2-10-18-12-15-7-4-8-16-12;;/h1-10H2,(H,13,14)(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLMRHYALVKWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)SCCCCSC2=NCCCN2.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Br2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Reactant of Route 2
Reactant of Route 2
2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Reactant of Route 3
2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Reactant of Route 4
2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Reactant of Route 5
2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Reactant of Route 6
2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide

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